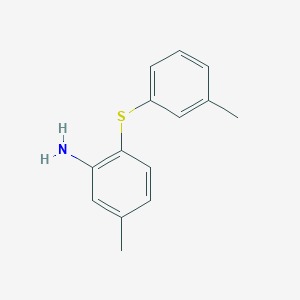

5-Methyl-2-m-tolylsulfanyl-phenylamine

Description

Contextualization of the Compound within Aromatic Amine and Thioether Chemistry

5-Methyl-2-m-tolylsulfanyl-phenylamine is classified as an aromatic amine and a diaryl thioether. Aromatic amines are organic compounds characterized by an amino group attached to an aromatic ring, with aniline (B41778) being the simplest example. mdpi.com This class of compounds is foundational in the synthesis of a vast array of industrial and pharmaceutical products, including dyes, polymers, and medicines. acs.orgnih.gov The electronic properties of the aromatic ring are significantly influenced by the electron-donating nature of the amino group, which in turn affects the reactivity of the molecule. mdpi.com

The thioether linkage (C-S-C) in the target molecule places it within the family of organosulfur compounds. Diaryl thioethers, specifically, are noted for their stability and are integral structural motifs in various biologically active molecules. researchgate.net The synthesis of these carbon-sulfur bonds is a significant focus in organic chemistry, with numerous methods developed to achieve their formation efficiently. researchgate.net

Overview of the Structural Significance of Aniline, Thioether, and Methyl Moieties

The structure of this compound incorporates three key functional groups that dictate its chemical personality: the aniline core, the thioether bridge, and the methyl substituents.

Aniline Moiety: The aniline portion of the molecule serves as the primary basic center. The nitrogen lone pair's partial delocalization into the benzene (B151609) ring's pi system reduces its basicity compared to aliphatic amines. mdpi.com This electronic feature also makes the aromatic ring "electron-rich," enhancing its reactivity in electrophilic aromatic substitution reactions. mdpi.com In medicinal chemistry, the aniline scaffold is a common feature in drug candidates, though its metabolic instability can sometimes be a concern. nih.gov

Thioether Moiety: The thioether linkage provides a flexible yet stable connection between the two aromatic rings. Unlike the more common ether linkage, the thioether is generally more resistant to cleavage. In biological systems, thioether bonds are found in the amino acid methionine and are crucial for the structure and function of various proteins. nih.gov The sulfur atom in a thioether can be oxidized to form sulfoxides and sulfones, which can modulate the electronic and steric properties of a molecule.

Methyl Moieties: The two methyl groups in this compound, one on each aromatic ring, influence the molecule's physical and chemical properties. They are electron-donating groups that can affect the reactivity of the aromatic rings. Furthermore, their presence can impact the molecule's lipophilicity and how it interacts with biological targets. In drug design, methyl groups are often used to probe structure-activity relationships, and their replacement with other groups (bioisosteric replacement) is a common strategy to fine-tune a compound's properties.

Historical Perspective on Related Compounds with Similar Structural Motifs

The history of compounds related to this compound is rooted in the development of synthetic organic chemistry in the 19th century. The discovery of aniline and its derivatives paved the way for the synthetic dye industry. wikipedia.org One of the earliest synthetic analgesics, acetanilide, is a simple derivative of aniline, highlighting the early importance of this structural motif in medicine. brieflands.com

The toluidines, which are methylated anilines, were discovered in 1845 and quickly found use as precursors for dyes and, later, for pesticides and pharmaceuticals. organic-chemistry.org The development of synthetic methods to form C-S bonds, such as the Ullmann condensation, allowed for the preparation of diaryl thioethers, expanding the chemical space available to chemists. nih.gov These reactions, though often requiring harsh conditions, were crucial for the synthesis of more complex molecules.

Current Research Landscape and Gaps Pertaining to Tolylsulfanyl-substituted Phenylamines

Current research on molecules containing both aniline and thioether functionalities is often situated within the field of medicinal chemistry and materials science. Diaryl thioethers are explored for a variety of biological activities. researchgate.net The development of more efficient and milder methods for the synthesis of these compounds, such as the Buchwald-Hartwig amination and related cross-coupling reactions, remains an active area of investigation. brieflands.com

A significant gap in the literature appears to be the specific investigation of this compound itself. While the constituent parts of the molecule are well-understood in a general sense, detailed studies on this particular isomer are not readily found in public databases. This suggests that its synthesis, properties, and potential applications are yet to be thoroughly explored. Research into this and similar tolylsulfanyl-substituted phenylamines could uncover novel properties and applications.

Scope and Objectives of Research on this compound

Given the lack of specific literature on this compound, the scope of future research would logically begin with its synthesis and characterization. A primary objective would be to develop an efficient and scalable synthetic route to the compound. This would likely involve the coupling of a substituted aniline with a substituted thiol or aryl halide.

Subsequent objectives would include a thorough characterization of its physicochemical properties, such as its melting point, boiling point, solubility, and spectroscopic data (NMR, IR, MS). Once the compound is synthesized and characterized, its chemical reactivity could be explored, for instance, by studying the reactions of the amino group or the aromatic rings. Finally, screening for biological activity would be a logical step, given the prevalence of the aniline and diaryl thioether motifs in bioactive molecules.

Data Tables

Table 1: Physicochemical Properties of Parent and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Aniline | C₆H₇N | 93.13 | -6 | 184 |

| m-Toluidine | C₇H₉N | 107.15 | -30 | 203-204 |

| m-Thiocresol | C₇H₈S | 124.21 | -20 | 195 |

| Diphenyl sulfide (B99878) | C₁₂H₁₀S | 186.28 | -40 | 296 |

Note: The data in this table is for the parent and related compounds, not for this compound, as specific data for this compound is not available.

Table 2: Spectroscopic Data of a Representative Diaryl Thioether (Diphenyl sulfide)

| Spectroscopic Technique | Key Features |

| ¹H NMR | Multiplets in the aromatic region (δ 7.2-7.4 ppm) |

| ¹³C NMR | Signals for aromatic carbons, with the carbon attached to sulfur appearing at a distinct chemical shift |

| IR (cm⁻¹) | C-H stretching (aromatic) ~3060, C=C stretching (aromatic) ~1580, C-S stretching |

| Mass Spectrometry (m/z) | Molecular ion peak at 186 |

Note: This data is for a representative compound and is intended to be illustrative of the types of spectroscopic features that might be expected for this compound.

An in-depth examination of the synthetic pathways leading to this compound necessitates a thorough understanding of retrosynthetic analysis. This powerful tool in organic synthesis allows for the deconstruction of a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. ias.ac.inamazonaws.com This article focuses on the principal retrosynthetic strategies for this compound, a molecule featuring both an aryl amine and an aryl thioether moiety, and explores the synthesis of its key precursors.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H15NS |

|---|---|

Molecular Weight |

229.34 g/mol |

IUPAC Name |

5-methyl-2-(3-methylphenyl)sulfanylaniline |

InChI |

InChI=1S/C14H15NS/c1-10-4-3-5-12(8-10)16-14-7-6-11(2)9-13(14)15/h3-9H,15H2,1-2H3 |

InChI Key |

YTCJOSQKOAGXPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)SC2=C(C=C(C=C2)C)N |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis Methodologies for 5 Methyl 2 M Tolylsulfanyl Phenylamine

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy is a fundamental technique for identifying the various proton environments within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing clues about the nature of adjacent functional groups. In the case of 5-Methyl-2-m-tolylsulfanyl-phenylamine, the ¹H NMR spectrum would be expected to display distinct signals for the aromatic protons on both phenyl rings, the methyl protons, and the amine protons.

The protons on the phenyl ring bearing the amino and methyl groups would exhibit specific splitting patterns due to spin-spin coupling with neighboring protons. Similarly, the protons on the m-tolyl group would show characteristic multiplicities. The integration of these signals would correspond to the number of protons in each unique environment.

Predicted ¹H NMR Data for this compound (in CDCl₃):

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic CH (phenyl) | 6.8 - 7.5 | m | 7.0 - 8.5 |

| Aromatic CH (m-tolyl) | 6.9 - 7.3 | m | 7.0 - 8.5 |

| NH₂ | 3.5 - 4.5 | br s | - |

| CH₃ (phenyl) | 2.2 - 2.4 | s | - |

| CH₃ (m-tolyl) | 2.3 - 2.5 | s | - |

Note: 's' denotes a singlet, 'm' denotes a multiplet, and 'br s' denotes a broad singlet. The chemical shifts are approximate and can be influenced by solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of the atoms attached to it.

The aromatic carbons would appear in the downfield region of the spectrum, with those directly attached to the nitrogen and sulfur atoms showing characteristic shifts. The methyl carbons would resonate in the upfield region.

Predicted ¹³C NMR Data for this compound (in CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C (C-N) | 145 - 150 |

| Aromatic C (C-S) | 130 - 140 |

| Aromatic CH | 115 - 135 |

| Aromatic C (C-CH₃) | 135 - 140 |

| Aromatic C (m-tolyl) | 120 - 140 |

| CH₃ (phenyl) | 20 - 25 |

| CH₃ (m-tolyl) | 20 - 25 |

Two-dimensional (2D) NMR experiments are crucial for establishing the complete structural assignment of complex molecules by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between adjacent aromatic protons on both rings, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For instance, each aromatic CH signal in the ¹H spectrum would show a cross-peak with its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This technique is vital for establishing the connectivity across quaternary carbons (carbons with no attached protons) and between the different fragments of the molecule, such as the link between the phenylamine and the m-tolylsulfanyl moieties through the sulfur atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for conformational analysis. In this compound, NOESY could reveal through-space interactions between the protons of the two aromatic rings, providing insights into the preferred rotational conformation around the C-S bond.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with very high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion to several decimal places.

For this compound (C₁₄H₁₅NS), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Theoretical Exact Mass for C₁₄H₁₅NS:

| Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |

| ¹²C | 12.000000 | 14 | 168.000000 |

| ¹H | 1.007825 | 15 | 15.117375 |

| ¹⁴N | 14.003074 | 1 | 14.003074 |

| ³²S | 31.972071 | 1 | 31.972071 |

| Total | 229.092520 |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly used in mass spectrometry that allow for the analysis of molecules with minimal fragmentation.

ESI-MS: In ESI, the sample is dissolved in a solvent and sprayed through a high-voltage capillary to create an aerosol of charged droplets. This technique is particularly suitable for polar molecules. For this compound, ESI-MS in positive ion mode would likely show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight plus the mass of a proton.

APCI-MS: APCI is another soft ionization method that is well-suited for less polar, thermally stable molecules. The sample is vaporized and then ionized by corona discharge. Similar to ESI, APCI would be expected to produce a strong [M+H]⁺ ion for this compound.

By analyzing the fragmentation patterns produced by tandem mass spectrometry (MS/MS) of the parent ion, further structural information can be obtained, confirming the presence of the key functional groups and their connectivity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. In the case of this compound, electron ionization mass spectrometry (EI-MS) would be expected to produce a molecular ion peak (M+) corresponding to its molecular weight. The subsequent fragmentation of this molecular ion provides a roadmap to its structural features.

The primary fragmentation pathways for this molecule are predicted to involve the cleavage of the C-S bond, which is often a point of facile cleavage in diaryl thioethers. This would lead to the formation of two principal fragment ions. One would correspond to the tolylsulfanyl radical cation and the other to the 5-methyl-phenylamine radical cation.

Further fragmentation of the 5-methyl-phenylamine fragment could involve the loss of a hydrogen atom to form a stable ion, or the loss of the methyl group. The fragmentation of aromatic amines can also proceed via the loss of HCN, a characteristic fragmentation for anilines. miamioh.edu The tolylsulfanyl fragment would likely undergo fragmentation through the loss of the methyl group or the sulfur atom.

A plausible fragmentation pathway would be the initial cleavage of the C-S bond, which is a common fragmentation mode for thioethers. This would result in the formation of a [C7H7S]+ ion and a [C7H9N]+• radical cation. The relative abundance of these fragments would depend on their relative stabilities. The [C7H7S]+ ion could further fragment by losing a methyl radical to form a [C6H4S]+• ion. The [C7H9N]+• ion, corresponding to 5-methyl-2-aminophenyl radical cation, could undergo fragmentation characteristic of substituted anilines, such as the loss of a hydrogen atom or a methyl radical.

| Predicted Fragment Ion | m/z (mass-to-charge ratio) | Possible Origin |

| [C14H15NS]+• (Molecular Ion) | 229 | Intact molecule |

| [C7H7S]+ | 123 | Cleavage of the C-S bond |

| [C7H8N]+ | 106 | Cleavage of the C-S bond |

| [C6H4S]+• | 108 | Loss of a methyl radical from [C7H7S]+ |

| [C7H7N]+• | 105 | Loss of a hydrogen atom from [C7H8N]+ |

| [C6H5N]+• | 91 | Loss of a methyl radical from [C7H8N]+ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands indicative of its primary amine (-NH2) and thioether (C-S-C) functionalities, as well as its aromatic nature.

The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the region of 3300-3500 cm-1. libretexts.orgorgchemboulder.comwikieducator.org The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretching mode. libretexts.orgorgchemboulder.com The presence of two bands in this region is a clear indicator of a primary amine. orgchemboulder.com Additionally, an N-H bending vibration (scissoring) is expected in the range of 1580-1650 cm-1. orgchemboulder.comwikieducator.org

The thioether linkage gives rise to C-S stretching vibrations, which are typically weaker and appear in the fingerprint region of the spectrum, generally between 600 and 800 cm-1. Aromatic C-S stretching vibrations can be observed in the region of 615-705 cm-1.

Aromatic C-H stretching vibrations are expected to be observed just above 3000 cm-1. The C=C stretching vibrations within the aromatic rings will produce a series of sharp bands in the 1450-1600 cm-1 region. Out-of-plane C-H bending vibrations will appear in the 690-900 cm-1 range, and the specific pattern of these bands can provide information about the substitution pattern of the aromatic rings.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric Stretch | 3400 - 3500 |

| Primary Amine (N-H) | Symmetric Stretch | 3300 - 3400 |

| Primary Amine (N-H) | Bending (Scissoring) | 1580 - 1650 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Thioether (Ar-S) | Stretching | 615 - 705 |

| Aromatic C-H | Out-of-plane Bending | 690 - 900 |

| C-N | Stretching | 1250 - 1335 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for studying compounds with chromophores and conjugated systems.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of its aromatic rings, which act as the primary chromophores. The presence of the amine and thioether substituents will influence the position and intensity of the absorption maxima (λmax).

The aniline (B41778) and toluene (B28343) moieties are the main chromophores. Aniline typically exhibits a strong primary absorption band (π → π* transition) around 230-240 nm and a weaker secondary band (n → π* transition) around 280-290 nm. The thioether group, with its non-bonding electrons on the sulfur atom, can also contribute to the electronic transitions. The sulfur atom can extend the conjugation of the aromatic system, leading to a bathochromic (red) shift of the absorption bands to longer wavelengths.

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 230 - 260 | Phenyl rings |

| n → π | 270 - 300 | Phenyl rings with -NH2 and -S- substituents |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser source. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability.

For this compound, Raman spectroscopy would be particularly useful for identifying vibrations involving the C-S bond and the aromatic rings, which often give rise to strong Raman signals. The symmetric vibrations of the aromatic rings are typically strong in the Raman spectrum. The C-S stretching vibration, which may be weak in the IR spectrum, can produce a more intense and easily identifiable band in the Raman spectrum, typically in the range of 600-750 cm-1. researchgate.net

The N-H stretching vibrations of the amine group are also observable in the Raman spectrum, though they are often weaker than in the IR spectrum. The precise frequencies and intensities of the Raman bands provide a unique "fingerprint" for the molecule, which can be used for identification and conformational analysis.

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | 990 - 1010 | Strong |

| C-S Stretching | 600 - 750 | Medium to Strong |

| Aromatic C-H Stretching | 3000 - 3100 | Medium |

| N-H Stretching | 3300 - 3500 | Weak to Medium |

X-ray Diffraction Methodologies for Solid-State Structure

To perform an X-ray diffraction analysis of this compound, a single crystal of high quality is required. This crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. wikipedia.org The intensities and positions of these spots are measured by a detector. wikipedia.org

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govresearchgate.net This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of the molecule. Furthermore, SC-XRD reveals how individual molecules pack together in the crystal lattice, governed by intermolecular interactions such as hydrogen bonds and van der Waals forces.

While specific crystallographic data for this compound is unavailable, a representative dataset for a related complex organic molecule, Triethyl (nitrilotris(benzene-4,1-diyl))tricarbamate, illustrates the type of information generated. mdpi.com

| Parameter | Value |

|---|---|

| Empirical Formula | C27 H28 N4 O6 |

| Formula Weight | 504.53 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 32.016(5) |

| b (Å) | 19.789(4) |

| c (Å) | 17.803(3) |

| β (°) | 115.15(1) |

| Volume (ų) | 10221(3) |

| Z | 8 |

Powder X-ray Diffraction for Polymorph Screening (if applicable)

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline materials. nih.gov It provides a unique "fingerprint" for a specific crystalline phase, which is invaluable for identification, purity assessment, and the study of polymorphism. creative-biostructure.com Polymorphism is the ability of a compound to exist in two or more different crystal structures, which can have distinct physical properties.

Polymorph screening is a critical step in pharmaceutical and materials science, as different polymorphs can exhibit variations in solubility, stability, and bioavailability. nih.govrigaku.com The process involves crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids by PXRD. Each unique polymorph will produce a distinct diffraction pattern, characterized by a specific set of peak positions (2θ angles) and relative intensities. mdpi.com

A hypothetical polymorph screen for this compound would involve comparing the PXRD patterns of samples obtained from various crystallization experiments. The discovery of different patterns would indicate the presence of multiple polymorphs.

| Polymorph Form A (Hypothetical) 2θ [°] | Polymorph Form B (Hypothetical) 2θ [°] |

|---|---|

| 8.5 | 9.1 |

| 12.3 | 11.5 |

| 15.8 | 16.2 |

| 19.1 | 20.5 |

| 21.7 | 22.3 |

| 25.0 | 26.8 |

Chiroptical Spectroscopy (if applicable for chiral derivatives or enantiomers)

The parent molecule, this compound, is achiral. However, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be indispensable for the stereochemical analysis of any chiral derivatives. These methods measure the differential absorption of left and right circularly polarized light and are exceptionally sensitive to molecular stereochemistry.

Electronic Circular Dichroism (ECD) spectroscopy probes the electronic transitions of chiral molecules. researchgate.net It is a powerful tool for assigning the absolute configuration of enantiomers. The experimental ECD spectrum is typically compared to a spectrum predicted by quantum-chemical calculations, often using time-dependent density functional theory (TDDFT). A match between the experimental and calculated spectra allows for the unambiguous assignment of the R or S configuration. For a chiral derivative of a diaryl thioether, ECD would be sensitive to the conformation and the stereogenic center's influence on the electronic structure.

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of circularly polarized light in the vibrational transition region. nih.gov VCD provides rich structural information, as a typical molecule has many more vibrational bands than electronic bands. unipi.itspectrumchemical.com This technique is highly sensitive to the conformation of molecules in solution and is a definitive method for determining the absolute configuration of chiral molecules without the need for crystallization. nih.gov For a chiral sulfoxide (B87167) derivative, for instance, VCD spectra can be compared with DFT calculations to establish the absolute stereochemistry with high confidence. acs.org

| Technique | Principle | Application for Chiral Derivatives |

|---|---|---|

| ECD | Differential absorption of left and right circularly polarized UV-Vis light. | Determination of absolute configuration by comparing experimental spectra with TDDFT calculations. |

| VCD | Differential absorption of left and right circularly polarized IR light. | Detailed conformational analysis and unambiguous assignment of absolute configuration in solution. |

Advanced Microscopic Characterization Techniques

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a sample's surface. It provides valuable information about the morphology, including the size, shape, and texture of crystalline particles. In the context of a solid powder like this compound, SEM analysis would reveal the external crystal habit (e.g., needles, plates, prisms), the degree of aggregation, and the surface characteristics of the particles. This information is complementary to the internal structural data provided by diffraction methods and is important for understanding the material's bulk properties, such as flowability and dissolution rate.

| Morphological Feature | Description |

|---|---|

| Crystal Habit | Describes the characteristic external shape of the crystals (e.g., prismatic, acicular, tabular). |

| Particle Size Distribution | Provides a measure of the average particle size and the range of sizes within the sample. |

| Surface Topography | Reveals surface features such as smoothness, roughness, or the presence of steps and defects. |

| Aggregation | Shows the extent to which individual crystals are clumped together to form larger agglomerates. |

Transmission Electron Microscopy (TEM) for Nanostructure Investigation (if applicable)

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing materials at the nanoscale, offering insights into their morphology, crystal structure, and arrangement. researchgate.netnih.gov While more commonly applied to inorganic nanoparticles and biological macromolecules, recent advancements have enabled the study of small organic molecule nanostructures. wiley.comoaepublish.com The applicability of TEM to the investigation of this compound would depend on the ability of this compound to form stable, ordered nanostructures, such as nanocrystals, thin films, or self-assembled monolayers.

The primary challenge in imaging small organic molecules with TEM is their sensitivity to the high-energy electron beam, which can cause radiation damage and destroy the sample before a high-resolution image can be obtained. oaepublish.com To mitigate this, specialized techniques such as cryo-electron microscopy (cryo-EM), where the sample is flash-frozen at cryogenic temperatures, and low-dose imaging are employed. oaepublish.com These methods help to preserve the integrity of the molecular structure during analysis.

Should this compound form suitable nanocrystals, TEM could provide invaluable information. High-resolution TEM (HRTEM) could potentially visualize the crystal lattice, allowing for the direct measurement of lattice spacings. Electron diffraction (ED), a technique often coupled with TEM, could provide information about the crystal system and unit cell parameters, complementing data obtained from X-ray crystallography. acs.org

Furthermore, Scanning Transmission Electron Microscopy (STEM) could be used to map the elemental distribution within a nanostructure, should the molecule be part of a composite material. researchgate.net

The table below outlines the potential TEM techniques and the information they could yield for the nanostructural investigation of this compound.

| TEM Technique | Potential Information Obtainable |

| High-Resolution TEM (HRTEM) | Visualization of crystal lattice fringes, determination of lattice parameters. |

| Selected Area Electron Diffraction (SAED) | Determination of crystal symmetry and unit cell dimensions. |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution imaging of beam-sensitive organic nanostructures. |

| Low-Dose Imaging | Minimization of radiation damage to preserve molecular integrity. |

It is important to note that the successful application of TEM is contingent on the sample preparation methods that can induce the formation of stable and well-ordered nanostructures of this compound. Without such ordered assemblies, obtaining meaningful high-resolution data would be challenging.

Theoretical and Computational Studies of 5 Methyl 2 M Tolylsulfanyl Phenylamine

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the properties of molecules at the atomic and electronic levels. These methods, grounded in the principles of quantum mechanics, allow for the prediction of molecular structures, energies, and a wide array of other chemical and physical properties. For a molecule like 5-Methyl-2-m-tolylsulfanyl-phenylamine, these calculations can provide deep insights into its behavior and potential applications.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that models the electronic structure of many-body systems. It is particularly favored for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules. DFT calculations can be employed to determine various electronic properties and reactivity descriptors for this compound.

A foundational step in computational chemistry is the determination of the molecule's most stable three-dimensional structure, known as the optimized geometry. For a flexible molecule such as this compound, which has several rotatable bonds, multiple stable conformations may exist. A conformational analysis would be performed to identify these stable structures and their relative energies. This process involves systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each step to map out the potential energy surface. The minima on this surface correspond to the stable conformers.

Illustrative Conformational Energy Data for this compound:

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-S-C-C) (°) | Dihedral Angle (C-N-C-C) (°) |

| 1 (Global Minimum) | 0.00 | 75.2 | 15.5 |

| 2 | 1.25 | -80.1 | 18.3 |

| 3 | 2.50 | 175.8 | 20.1 |

This interactive table presents hypothetical energy data for different conformations, which would be determined through DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.

Illustrative Frontier Molecular Orbital Data for this compound:

| Molecular Orbital | Energy (eV) |

| HOMO | -5.87 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 4.64 |

This table provides hypothetical energy values for the frontier orbitals, which are critical for understanding the molecule's electronic behavior.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons. Red and yellow colors on an MEP map typically indicate negative electrostatic potential, highlighting areas prone to electrophilic attack, while blue colors represent positive potential, indicating regions susceptible to nucleophilic attack. researchgate.net The charge distribution can also be quantified through various population analysis schemes, which assign partial charges to each atom in the molecule.

Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, are derived from the HOMO and LUMO energies and provide a general measure of a molecule's reactivity. Local reactivity descriptors, like the Fukui function, offer more detailed information by identifying the specific atomic sites within the molecule that are most likely to participate in a chemical reaction. The Fukui function can distinguish between sites that are more susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net

Illustrative Global Reactivity Descriptors for this compound:

| Descriptor | Value |

| Chemical Potential (μ) | -3.55 eV |

| Chemical Hardness (η) | 2.32 eV |

| Electrophilicity Index (ω) | 2.72 eV |

For situations requiring higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) can be employed. These methods are computationally more demanding than DFT but can provide more precise energy calculations and a more accurate description of electron correlation effects. They are often used as a benchmark to validate the results obtained from less computationally expensive methods like DFT. Due to their high computational cost, these methods are typically used for single-point energy calculations on geometries optimized with DFT, rather than for full geometry optimizations of larger molecules.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis, allowing for the theoretical validation of molecular structures. For this compound, Density Functional Theory (DFT) stands out as the premier method for accurately calculating NMR chemical shifts and vibrational frequencies.

The Gauge-Including Atomic Orbital (GIAO) method is frequently employed within a DFT framework to compute NMR chemical shifts. researchgate.netnih.gov This approach involves optimizing the molecular geometry, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(2d,p)), followed by the GIAO calculation to determine the magnetic shielding tensors for each nucleus. researchgate.netnih.gov The calculated shieldings are then converted to chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS). This process allows for the generation of a complete theoretical ¹H and ¹³C NMR spectrum, which can aid in the assignment of experimental spectra. A very good linear correlation between experimental and calculated chemical shifts provides strong evidence for the validity of the computational procedure. nih.gov

Vibrational frequencies are calculated in a similar fashion. Following geometric optimization, a frequency calculation is performed at the same level of theory. The results provide the energies of fundamental vibrational modes, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. These calculated frequencies are invaluable for identifying the characteristic vibrations of functional groups within the molecule, such as the N-H stretches of the amine group, the C-S-C stretches of the sulfide (B99878) bridge, and the various C-H and C-C vibrations of the aromatic rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are hypothetical values based on typical DFT calculations for analogous structures.

| Atom Type | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | -NH₂ | ~3.5 - 4.5 |

| Phenylamine Ring H | ~6.5 - 7.5 | |

| Tolyl Ring H | ~7.0 - 7.4 | |

| Phenylamine -CH₃ | ~2.3 | |

| Tolyl -CH₃ | ~2.4 | |

| ¹³C NMR | C-S (Phenylamine) | ~120 - 125 |

| C-N (Phenylamine) | ~145 - 150 | |

| C-S (Tolyl) | ~135 - 140 | |

| Aromatic C-H | ~115 - 130 | |

| Aromatic C-C | ~130 - 140 | |

| Phenylamine -CH₃ | ~20 - 22 | |

| Tolyl -CH₃ | ~21 - 23 |

Molecular Mechanics and Molecular Dynamics Simulations

To understand the physical behavior and interactions of this compound, molecular mechanics (MM) and molecular dynamics (MD) simulations provide indispensable tools. These methods allow for the exploration of the molecule's conformational landscape and its interactions with its environment over time.

Conformational Sampling and Stability Analysis

The flexibility of this compound is primarily dictated by the rotation around the two C-S single bonds and the C-N bond. These rotations give rise to various conformers, each with a distinct spatial arrangement and associated potential energy. Conformational analysis, using molecular mechanics force fields, systematically explores these rotational possibilities to identify low-energy, stable conformations.

Table 2: Hypothetical Relative Energies of Key Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | Lowest energy, sterically favored arrangement | 0.00 |

| Local Minimum 1 | Slightly higher energy, alternative ring orientation | 1.5 - 2.5 |

| Local Minimum 2 | Alternative amine group orientation | 2.0 - 3.5 |

| Transition State | Highest energy state during bond rotation | > 5.0 |

Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations model the atomic-level movements of a molecule over time by solving Newton's equations of motion. mdpi.com To study intermolecular interactions and solvent effects, the this compound molecule would be placed in a simulation box filled with explicit solvent molecules (e.g., water, DMSO, or chloroform).

MD simulations can reveal detailed information about the solvation shell surrounding the molecule, identifying how solvent molecules arrange themselves around key functional groups. For instance, the simulation could quantify the hydrogen bonding between the amine group's hydrogen atoms and water molecules or a hydrogen-bond-accepting solvent. Furthermore, MD is used to study how the solvent influences the conformational preferences of the molecule, as the relative stability of different conformers can change based on the polarity of the environment. These simulations provide a dynamic picture of the molecule's behavior in solution, which is crucial for understanding its physical properties and potential reactivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR and cheminformatics offer a powerful, purely theoretical framework for predicting the biological activity of a molecule based on its structure. nih.gov This approach is particularly valuable in the early stages of research for prioritizing compounds for further investigation.

Descriptor Generation and Selection

The first step in any QSAR study is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. nih.gov For this compound, a wide array of descriptors would be generated using specialized software. These can be categorized as:

1D Descriptors: Based on the chemical formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D structure (e.g., topological indices, molecular connectivity, polar surface area).

3D Descriptors: Calculated from the 3D conformation (e.g., van der Waals volume, solvent-accessible surface area).

Quantum-Chemical Descriptors: Derived from quantum calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges).

Key properties like mass, polarizability, electronegativity, and the octanol-water partition coefficient are often essential predictors. nih.gov After generation, a selection process is employed to identify the most relevant descriptors that are highly correlated with the biological activity of interest while being minimally correlated with each other.

Table 3: Examples of Molecular Descriptors for QSAR Analysis

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Topological Polar Surface Area (TPSA) | Polarity and hydrogen bonding capacity |

| Geometric | Van der Waals Volume | Steric properties |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity/Hydrophilicity |

| Quantum-Chemical | HOMO Energy | Electron-donating ability |

Predictive Modeling for Potential Bio-interactions (purely theoretical)

Once a set of relevant descriptors is selected, a mathematical model is constructed to relate these descriptors to a specific biological activity. This requires a "training set" of structurally similar compounds with known activities. Various statistical methods, such as Multiple Linear Regression (MLR), can be used to build the QSAR model. nih.govnih.gov

The resulting model is an equation that can predict the activity of a new compound, like this compound, simply by calculating its descriptor values and inputting them into the equation. This allows for a purely theoretical screening of its potential to interact with biological targets. It is crucial to note that these predictions are probabilistic and serve as a guide for future experimental work rather than a definitive statement of biological effect. The reliability and predictive performance of such models are rigorously assessed through internal and external validation techniques. nih.gov

Machine Learning Applications in Predicting Synthetic Outcomes or Reactivity Profiles

The application of machine learning (ML) in chemical synthesis and reactivity prediction represents a significant advancement, offering the potential to accelerate discovery and optimization processes. friedler.netresearchgate.net For a specific molecule such as this compound, while direct ML studies may not be extensively documented, the established methodologies in the field provide a clear framework for how such computational tools could be applied. These approaches can significantly reduce the number of experiments required, saving time, effort, and resources by focusing on the most promising synthetic routes. researchgate.netnih.govchemrxiv.org

Machine learning models are increasingly used to predict the outcomes of chemical reactions, including yields, stereoselectivities, and the identification of optimal reaction conditions. scribd.com These models are trained on large datasets of known reactions, learning the complex relationships between reactants, reagents, catalysts, and the resulting products. researchgate.net For the synthesis of this compound, a diaryl thioether, ML models could be trained on datasets of similar C-S cross-coupling reactions.

Predicting Synthetic Yields:

A primary application of machine learning in synthesis is the prediction of reaction yields. chemrxiv.orgnih.gov By analyzing a vast number of historical reaction data, including "dark reactions" (failed or unsuccessful syntheses), ML algorithms can identify subtle factors that govern the success of a reaction. friedler.net For instance, a model could be developed to predict the yield of this compound from the reaction of 2-amino-4-methylthiophenol and 3-iodotoluene under various conditions.

The input for such a model would typically include features (descriptors) that characterize the reactants and reaction conditions. These can range from simple molecular properties to complex quantum chemical parameters. A hypothetical dataset for training a model to predict the yield of this compound might include the following parameters:

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Predicted Yield (%) |

| Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene (B28343) | 110 | 85 |

| CuI | Phenanthroline | K3PO4 | DMF | 120 | 78 |

| NiCl2(dppp) | dppp | NaOtBu | Dioxane | 100 | 65 |

| Pd2(dba)3 | BINAP | K2CO3 | THF | 80 | 72 |

This table is interactive. You can sort the columns by clicking on the headers.

By training on such data, a model, for example, a Random Forest or Gradient Boosting algorithm, can learn to predict the yield for new, untested combinations of catalysts, ligands, bases, and solvents. mdpi.commdpi.com This predictive capability allows for the in silico screening of numerous reaction conditions to identify the most promising ones for experimental validation.

Predicting Reactivity Profiles:

Beyond predicting the outcome of a specific reaction, machine learning can also be employed to predict the broader reactivity profile of a molecule like this compound. nih.gov This involves predicting its propensity to participate in various types of chemical transformations. For instance, a model could be trained to predict the likelihood of C-N coupling, electrophilic aromatic substitution, or oxidation at the sulfur atom.

The input for such a model would involve molecular descriptors that capture the electronic and steric properties of this compound. These descriptors can be derived from its chemical structure and include:

Molecular Fingerprints: Representations of the molecule's structure that can be processed by ML algorithms. scribd.com

Quantum Chemical Descriptors: Properties such as HOMO/LUMO energies, partial charges on atoms, and bond orders, which provide insight into the molecule's electronic structure. chemrxiv.org

A hypothetical reactivity prediction for this compound might look like this:

| Reaction Type | Key Descriptors | Predicted Reactivity (Arbitrary Units) |

| Buchwald-Hartwig Amination | N-H bond dissociation energy, steric hindrance around the amine | High |

| Electrophilic Aromatic Substitution | Calculated partial charges on aromatic carbons | Moderate |

| Oxidation of Thioether | HOMO energy, accessibility of sulfur lone pairs | High |

| Suzuki Coupling (if halogenated) | C-X bond strength, catalyst compatibility | N/A (requires derivatization) |

This table is interactive. You can sort the columns by clicking on the headers.

Such predictive models can guide medicinal chemists in designing derivatives of this compound with desired reactivity profiles for specific applications. nih.gov By leveraging machine learning, the exploration of the chemical space around this molecule can be performed more efficiently, leading to the faster discovery of new compounds with interesting properties. nih.govnih.gov The integration of interpretable machine learning models can even provide insights into the underlying chemical principles governing the predicted outcomes. chemrxiv.orgnih.gov

Reactivity and Mechanistic Investigations of 5 Methyl 2 M Tolylsulfanyl Phenylamine

Reactivity of the Amine Functionality

The amine group, being an activating and ortho-, para-directing group, strongly influences the reactivity of the phenylamine ring. Furthermore, the nitrogen atom itself can act as a nucleophile in various reactions.

Electrophilic Aromatic Substitution on the Phenylamine Ring (ortho/para-directing effects)

The amine group in 5-Methyl-2-m-tolylsulfanyl-phenylamine is a potent activating group for electrophilic aromatic substitution. Its lone pair of electrons can be delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions relative to the amine. The methyl group at the 5-position also provides a slight activating effect. Conversely, the bulky m-tolylsulfanyl group at the 2-position can exert steric hindrance, primarily at the adjacent ortho position (position 3).

Therefore, electrophilic attack is expected to occur predominantly at the para-position (position 4) relative to the amine group, which is electronically favored and sterically accessible. Substitution at the ortho-position (position 6) is also possible but may be less favored due to potential steric clash with the adjacent thioether moiety.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophile | Major Product | Minor Product |

| Br₂/FeBr₃ | 4-Bromo-5-methyl-2-m-tolylsulfanyl-phenylamine | 6-Bromo-5-methyl-2-m-tolylsulfanyl-phenylamine |

| HNO₃/H₂SO₄ | 5-Methyl-4-nitro-2-m-tolylsulfanyl-phenylamine | 5-Methyl-6-nitro-2-m-tolylsulfanyl-phenylamine |

| SO₃/H₂SO₄ | 4-Amino-2-methyl-5-(m-tolylsulfanyl)benzenesulfonic acid | 2-Amino-4-methyl-5-(m-tolylsulfanyl)benzenesulfonic acid |

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of the amine group makes it nucleophilic, allowing it to readily undergo N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the amine with an alkyl halide, leading to the formation of secondary and tertiary amines. The reaction proceeds via a nucleophilic substitution mechanism. The use of a base is often necessary to neutralize the hydrogen halide byproduct.

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is typically rapid and can be carried out under mild conditions. Pyridine or another non-nucleophilic base is often added to catalyze the reaction and scavenge the acid byproduct.

Table 2: Examples of N-Alkylation and N-Acylation Reactions

| Reagent | Product | Reaction Type |

| Methyl iodide (CH₃I) | N,5-Dimethyl-2-m-tolylsulfanyl-phenylamine | N-Alkylation |

| Acetyl chloride (CH₃COCl) | N-(5-Methyl-2-m-tolylsulfanyl-phenyl)acetamide | N-Acylation |

| Benzoyl chloride (C₆H₅COCl) | N-(5-Methyl-2-m-tolylsulfanyl-phenyl)benzamide | N-Acylation |

Formation of Imines, Amides, and Ureas

The primary amine functionality of this compound serves as a key building block for the synthesis of various derivatives.

Imines (or Schiff bases) are formed through the condensation reaction of the primary amine with an aldehyde or a ketone. masterorganicchemistry.com This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration.

Amides , as previously mentioned, are synthesized via N-acylation.

Ureas can be prepared by reacting the amine with an isocyanate or by a phosgene-mediated coupling with another amine. nih.gov Unsymmetrical ureas can be synthesized using hypervalent iodine reagents to mediate the coupling of the amine with a benzamide. mdpi.com

Oxidative Coupling Reactions

Reactivity of the Aryl Thioether Moiety

The sulfur atom in the m-tolylsulfanyl group possesses lone pairs of electrons, making it susceptible to oxidation.

Oxidation to Sulfoxides and Sulfones

The thioether moiety can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

Oxidation to Sulfoxide: Mild oxidizing agents, such as one equivalent of hydrogen peroxide in acetic acid or sodium periodate, are commonly used to convert the thioether to a sulfoxide. bohrium.com The presence of electron-donating groups on the aromatic rings can facilitate this oxidation.

Oxidation to Sulfone: Stronger oxidizing agents, such as excess hydrogen peroxide, potassium permanganate (B83412), or meta-chloroperoxybenzoic acid (m-CPBA), will further oxidize the sulfoxide to the corresponding sulfone. bohrium.com The sulfone group is a strong electron-withdrawing group and significantly deactivates the aromatic ring towards electrophilic substitution.

Table 3: Oxidation Products of the Aryl Thioether Moiety

| Reagent | Product | Oxidation State of Sulfur |

| H₂O₂ (1 equiv), CH₃COOH | 5-Methyl-2-(m-tolylsulfinyl)phenylamine | +2 (Sulfoxide) |

| m-CPBA (excess) | 5-Methyl-2-(m-tolylsulfonyl)phenylamine | +4 (Sulfone) |

| KMnO₄ | 5-Methyl-2-(m-tolylsulfonyl)phenylamine | +4 (Sulfone) |

C-S Bond Cleavage Reactions (e.g., desulfurization)

The carbon-sulfur (C-S) bond in diaryl thioethers is relatively robust but can be cleaved under specific reductive or oxidative conditions. Desulfurization, the complete removal of the sulfur atom, typically requires strong reducing agents or transition metal catalysts.

Reductive Cleavage: Common methods for C-S bond cleavage involve reagents like Raney Nickel, which is widely used for desulfurization of various sulfur-containing organic compounds. Other systems, such as sodium in liquid ammonia (B1221849) or catalytic hydrogenation at high pressure and temperature, could also potentially cleave the C-S bond, yielding 5-methyl-2-phenylamine and toluene (B28343) as the primary products.

Oxidative Cleavage: Oxidative cleavage is less common for simple desulfurization but can be a pathway for further functionalization. Oxidation of the sulfide (B99878) to a sulfoxide or sulfone significantly weakens the C-S bond, making it more susceptible to nucleophilic attack or elimination reactions.

| Method | Reagent/Catalyst | Potential Products | Conditions |

| Reductive Desulfurization | Raney Nickel | 5-methyl-2-phenylamine, Toluene | Elevated temperature, H₂ atmosphere |

| Reductive Cleavage | Na / liq. NH₃ | 5-methyl-2-phenylamine, Toluene | Low temperature |

| Oxidative C-S Activation | m-CPBA, H₂O₂ | 5-Methyl-2-(m-tolylsulfinyl)phenylamine | Controlled oxidation |

Coordination Chemistry with Metal Centers

The 2-aminothiophenol (B119425) substructure within this compound makes it an excellent candidate as a bidentate ligand in coordination chemistry. The amino group (N) and the sulfur atom (S) can chelate to a metal center, forming stable complexes. Research on 2-aminothiophenol and its derivatives shows they form complexes with a wide range of transition metals. researchgate.nettsijournals.com

These ligands can act as monoanionic bidentate agents by coordinating through both the deprotonated thiol sulfur and the neutral amino nitrogen. tsijournals.com The resulting metal chelates often exhibit octahedral or square-planar geometries depending on the metal ion and its oxidation state. researchgate.nettsijournals.com For instance, complexes with the general formula [MCl₂(L)₂], where L is a deprotonated 2-aminothiophenol derivative, have been synthesized with metals like Ti(IV), Zr(IV), Pd(IV), and Pt(IV), typically resulting in octahedral structures. tsijournals.com The electronic properties of the tolyl and methyl substituents in this compound would likely influence the stability and spectroscopic properties of its metal complexes.

| Metal Center | Potential Geometry | Ligand Binding Mode | Reference Compounds |

| Co(II), Ni(II), Cu(II) | Distorted Octahedral | Tridentate (N, S, S')* | Schiff base derivatives of 2-aminothiophenol researchgate.net |

| Ti(IV), Zr(IV), Sn(IV) | Octahedral | Bidentate (N, S) | Dichlorobis(2-aminothiophenolato)metal(IV) tsijournals.com |

| Pd(IV), Pt(IV) | Octahedral | Bidentate (N, S) | Dichlorobis(2-aminothiophenolato)metal(IV) tsijournals.com |

| Various | Octahedral | Bidentate (N, S) | Aminothiazole Schiff base complexes acs.org |

Note: Tridentate coordination would require involvement of the tolyl-sulfur, which is less likely than bidentate chelation from the aminothiophenol core.

Reactivity of the Methyl Group

The methyl group attached to the phenylamine ring is in a benzylic position, making its C-H bonds weaker and more susceptible to reaction compared to alkyl C-H bonds. nih.gov

Benzylic Oxidation Reactions

Benzylic C-H bonds can be selectively oxidized to form aldehydes, ketones, or carboxylic acids. mdpi.com This transformation is a fundamental process in organic synthesis. mdpi.com A variety of catalytic systems, often employing transition metals and an oxidant, are effective for this purpose.

For this compound, the methyl group could be oxidized to a formyl group (-CHO) or a carboxylic acid group (-COOH). Copper or iron catalysts with molecular oxygen as the terminal oxidant have proven effective for oxidizing similar benzylic methylenes. beilstein-journals.org Other reagents like potassium permanganate (KMnO₄) or chromium-based oxidants could also achieve this, though they are less selective. The choice of oxidant and reaction conditions would determine the final oxidation state.

| Catalyst/Reagent | Oxidant | Potential Product | Typical Conditions |

| CuCl₂ or FeCl₂ | O₂ (air), Acetic Acid | 2-(m-tolylsulfanyl)-5-formylphenylamine | 100-130 °C beilstein-journals.org |

| N-Hydroxyphthalimide (NHPI) | O₂ (air) | 2-(m-tolylsulfanyl)-5-formylphenylamine | Co-catalyst, elevated temperature |

| KMnO₄ | - | 2-(m-tolylsulfanyl)-5-carboxyphenylamine | Basic solution, heat |

| Nitric Acid / DCM | HNO₃ | 2-(m-tolylsulfanyl)-5-formylphenylamine | Room temperature researchgate.net |

Functionalization of the Methyl Group

Beyond oxidation, the benzylic methyl group can be functionalized through other pathways. Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), the methyl group can be halogenated to form a benzylic bromide. This intermediate is a versatile precursor for introducing a wide range of nucleophiles.

Deprotonation: Although the acidity of the benzylic protons is not high, strong bases like organolithium reagents (e.g., n-BuLi) could potentially deprotonate the methyl group. nih.gov The resulting benzylic carbanion could then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to create new carbon-carbon bonds.

Cyclization Reactions and Intramolecular Rearrangements

The ortho-relationship between the amino group and the thioether linkage provides a scaffold for intramolecular cyclization reactions, leading to the formation of heterocyclic systems like phenothiazines. Phenothiazine (B1677639) synthesis often involves the reaction of a diarylamine with sulfur, but related cyclizations can be achieved from 2-aminodiaryl thioethers under oxidative conditions or via metal-catalyzed C-H activation/C-N bond formation.

For this compound, an intramolecular cyclization could theoretically occur between the amino group and the tolyl ring, catalyzed by a system like Pd(OAc)₂ with an appropriate oxidant. This would lead to the formation of a substituted phenothiazine derivative. Such cyclizations often proceed via an electrophilic attack on the electron-rich aromatic ring or through a metal-catalyzed cross-coupling mechanism. nih.gov

Reaction Mechanism Elucidation

The mechanisms for the potential reactions of this compound are based on well-understood principles from analogous systems.

C-S Bond Cleavage: Metal-catalyzed desulfurization likely proceeds via oxidative addition of the C-S bond to the metal surface, followed by hydrogenolysis.

Coordination: Complex formation is a standard Lewis acid-base reaction where the nitrogen and sulfur lone pairs donate into empty orbitals of the metal center.

Benzylic Oxidation: Metal-catalyzed aerobic oxidations are generally believed to proceed through a radical mechanism. The process is initiated by hydrogen atom abstraction from the benzylic position, forming a stabilized benzylic radical. This radical then reacts with oxygen to form a peroxy radical, which ultimately leads to the carbonyl product after a series of steps. beilstein-journals.org

Cyclization: Palladium-catalyzed cyclizations to form phenothiazines would likely follow a C-H activation pathway. This involves the coordination of the palladium catalyst to the amino group, followed by directed C-H activation of the opposing aryl ring, and finally, reductive elimination to form the new C-N bond and close the heterocyclic ring.

Nucleophilic Aromatic Substitution (S_NAr): The reverse reaction, C-S bond formation, often occurs via an S_NAr mechanism, especially if one of the aromatic rings is activated with electron-withdrawing groups. acsgcipr.orgjst.go.jp This involves the attack of a thiolate nucleophile on an electron-deficient aryl halide, forming a Meisenheimer intermediate, followed by the loss of the leaving group. acsgcipr.org

Transition State Analysis using Computational Methods

In the absence of specific studies on this compound, a computational approach would be a primary tool for investigating its reactivity. Density Functional Theory (DFT) and ab initio methods are powerful for locating and characterizing the transition states of proposed reaction mechanisms involving this compound. Such calculations would aim to determine the activation energies for various potential reaction pathways, providing insight into the most likely mechanistic routes.

A typical computational study would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactant (this compound), potential intermediates, and products.

Transition State Searching: Employing algorithms to locate the saddle point on the potential energy surface that connects reactants to products. This would yield the geometry of the transition state.

Frequency Analysis: Vibrational frequency calculations would be performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile: By calculating the relative energies of the reactants, transition state, and products, a reaction energy profile can be constructed. This profile provides the activation energy barrier, which is crucial for understanding the reaction kinetics.

For a hypothetical reaction, such as an electrophilic aromatic substitution on the phenylamine ring, computational analysis would compare the transition state energies for substitution at different positions to predict regioselectivity.

| Computational Method | Parameter Calculated | Significance for this compound |

| Density Functional Theory (DFT) | Activation Energy (Ea) | Predicts the kinetic feasibility of a proposed reaction pathway. |

| Ab initio methods | Transition State Geometry | Provides a 3D model of the molecule at the peak of the energy barrier. |

| Frequency Analysis | Imaginary Frequencies | Confirms the identity of a calculated structure as a true transition state. |

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful experimental tool for elucidating reaction mechanisms by determining the involvement of a particular atom in the rate-determining step. epfl.ch This is achieved by measuring the reaction rate with a substrate containing a heavier isotope at a specific position and comparing it to the rate of the un-isotopically labeled substrate. nih.gov

For this compound, KIE studies could be designed to probe various potential reactions. For instance, in a reaction involving the cleavage of a C-H bond on the methyl group or the N-H bond of the amine, deuterium (B1214612) substitution (replacing ¹H with ²H) would be informative.

Primary KIE: If the C-H or N-H bond is broken in the rate-determining step, a significant primary KIE (typically kH/kD > 2) would be expected.

Secondary KIE: If the isotopic substitution is at a position not directly involved in bond breaking but close to the reaction center, a smaller secondary KIE (kH/kD close to 1) might be observed, providing information about changes in hybridization or steric environment at that position during the transition state. nih.gov

A hypothetical KIE study on the oxidation of the amine group could yield the following type of data:

| Isotopically Labeled Reactant | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |

| This compound | kH | - | Baseline reaction rate. |

| 5-Methyl-2-m-tolylsulfanyl-phenyl(d2)amine | kD | > 2 | N-H bond cleavage is likely part of the rate-determining step. |

| 5-(Trideuteriomethyl)-2-m-tolylsulfanyl-phenylamine | kD | ~ 1 | C-H bond of the methyl group is not broken in the rate-determining step. |

Reaction Intermediate Characterization

The direct detection and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. For reactions involving this compound, various spectroscopic and trapping techniques could be employed.

Spectroscopic Methods: Techniques such as NMR, IR, and UV-Vis spectroscopy could be used to identify transient species. For example, in a reaction proceeding through a charged intermediate like a carbocation or an arylnitrenium ion, in-situ NMR at low temperatures might allow for its direct observation.

Trapping Experiments: If an intermediate is too short-lived to be observed directly, it can often be "trapped" by adding a reagent that reacts specifically with it to form a stable, characterizable product. For instance, if a radical intermediate were proposed, the addition of a radical scavenger would be expected to inhibit the reaction or form a new product derived from the trapped radical.

The choice of method would depend on the hypothesized intermediate. For example, if a reaction were to proceed via an electrophilic attack on the sulfur atom, leading to a sulfonium (B1226848) ion intermediate, its presence could potentially be confirmed by its reaction with a nucleophile introduced into the reaction mixture.

| Hypothetical Intermediate | Characterization/Detection Method | Expected Observation |

| Carbocation | Low-temperature NMR spectroscopy | Appearance of new signals in the downfield region characteristic of a positively charged carbon. |

| Radical Species | Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection of a signal indicating the presence of an unpaired electron. |

| Trapped Adduct | Mass Spectrometry and NMR of the final product mixture | Identification of a new product consistent with the reaction of the intermediate and the trapping agent. |

Exploration of Derivatives and Analogues of 5 Methyl 2 M Tolylsulfanyl Phenylamine

Systematic Structural Modifications

Systematic modification of the parent compound would involve altering its three main components: the phenylamine ring, the methyl group, and the m-tolylsulfanyl moiety.

Modifying the substituents on the phenylamine ring can significantly impact the electronic and steric properties of the molecule. Standard electrophilic aromatic substitution reactions could introduce a variety of functional groups. For instance, halogenation (e.g., with N-bromosuccinimide or N-chlorosuccinimide) could introduce bromine or chlorine atoms. Friedel-Crafts alkylation or acylation could add further alkyl or acyl groups, and subsequent reactions could convert these to other functionalities. The introduction of alkoxy groups could be achieved through nucleophilic substitution on an appropriately activated ring or through other synthetic routes.

Table 1: Potential Phenylamine Ring Modifications and Their Rationale

| Modification | Potential Reagents | Rationale for Modification |

| Halogenation (Br, Cl) | NBS, NCS | Altering electronic properties, potential for further cross-coupling reactions. |

| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group, which can be reduced to an amine or otherwise modified. |

| Alkylation | Alkyl halide / Lewis Acid | Increasing lipophilicity, exploring steric effects. |

| Alkoxylation | Williamson ether synthesis principles | Modulating polarity and hydrogen bonding capability. |

The methyl group on the phenylamine ring is another site for modification. While direct conversion to other alkyl groups like ethyl or isopropyl on the aromatic ring is not straightforward, these analogs could be synthesized from different starting materials. A more common and impactful modification in medicinal chemistry is the replacement of a methyl group with a trifluoromethyl (CF₃) group. The CF₃ group is a strong electron-withdrawing group and can significantly alter the acidity/basicity of the nearby amine and improve metabolic stability.

The m-tolyl group of the thioether could be replaced with other aryl or heteroaryl systems to explore different steric and electronic environments. The synthesis of such diaryl thioethers can be achieved through various cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann-type couplings, between an appropriate aminothiophenol derivative and an aryl halide. researchgate.netresearchgate.net This approach allows for the introduction of a wide range of aromatic systems, including phenyl, substituted phenyls, naphthyl, and various heteroaromatic rings (e.g., pyridine, thiophene). researchgate.netresearchgate.net

Replacing the sulfur atom of the thioether linkage with other chalcogens like oxygen (to form an ether) or selenium (to form a selenoether) is a common strategy in medicinal chemistry to probe the importance of the sulfur atom for biological activity. The synthesis of diaryl ethers can be accomplished via reactions like the Ullmann condensation. Selenoether analogs can be prepared using similar methodologies, often starting from diselenides.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are strategies used in drug discovery to identify novel core structures with similar biological activity but potentially improved properties. drughunter.com A bioisostere is a chemical substituent or group with similar physical or chemical properties that produce broadly similar biological effects. drughunter.comcambridgemedchemconsulting.com

For 5-Methyl-2-m-tolylsulfanyl-phenylamine, one could consider replacing the diaryl thioether core. For instance, an oxadiazole ring can act as a bioisostere for amide and ester groups and has been incorporated in the synthesis of some thioether derivatives to explore biological activity. researchgate.net Another approach could involve replacing the thioether linkage with motifs that mimic its geometry and electronic properties, such as a 3,3-diaryloxetane, which has been investigated as a potential benzophenone (B1666685) replacement. nih.govchemrxiv.org The goal is to maintain the key interactions of the original molecule while potentially improving pharmacokinetics or reducing toxicity. drughunter.comnih.govchemrxiv.org

Table 2: Potential Bioisosteric Replacements for the Thioether Linkage

| Original Moiety | Potential Bioisostere | Rationale |

| Thioether (-S-) | Ether (-O-) | Similar geometry, alters electronics and hydrogen bond accepting ability. |

| Thioether (-S-) | Methylene (-CH₂-) | Removes the heteroatom, increases lipophilicity. |

| Thioether (-S-) | Sulfoxide (B87167) (-SO-) | Increases polarity and hydrogen bonding capacity. |

| Thioether (-S-) | Sulfone (-SO₂-) | Further increases polarity. |

Synthesis of Polymeric Forms and Oligomers

The synthesis of polymers or oligomers from this compound would require the presence of, or introduction of, polymerizable functional groups. The existing amine group could potentially be used in condensation polymerizations with dicarboxylic acids or their derivatives to form polyamides.

Alternatively, if other functional groups were introduced, a variety of polymerization techniques could be employed. For example, the introduction of vinyl or acrylate (B77674) groups would allow for radical polymerization. Thiol-ene and thiol-yne "click" chemistry reactions are efficient methods for creating polythioethers and could be adapted if suitable ene or yne functionalities are incorporated into the monomer. globethesis.com The synthesis of poly(β-hydroxy thioether)s through thiol-epoxy reactions is another established "click" chemistry approach that could be utilized. ntu.edu.sg Research into polymers derived from related compounds like 4,4'-thiodianiline (B94099) has been conducted, suggesting that aminophenyl thioethers can serve as monomers. wikipedia.org

Monomer Polymerization Strategies

The polymerization of monomers structurally related to this compound, such as substituted anilines and aminothiophenols, can be approached through several established methods. The choice of strategy often depends on the desired polymer properties and the specific functional groups present on the monomer.

Oxidative Polymerization: This is a common method for synthesizing conducting polymers from aniline (B41778) and its derivatives. iarjset.com The polymerization is typically carried out in an acidic medium using an oxidizing agent like ammonium (B1175870) persulfate. iarjset.com For a monomer like this compound, this method could lead to the formation of a polyaniline-like backbone with the tolylsulfanyl group as a substituent. The reaction proceeds through the formation of radical cations, which then couple to form the polymer chain. Emulsion polymerization is a variation of this technique that can help control the molecular weight and morphology of the resulting polymer. google.com

Step-Growth Polymerization: Derivatives of this compound could be functionalized to undergo step-growth polymerization. For instance, creating a diamine or diacid derivative would allow for the synthesis of polyamides or polyimides. Another approach involves reacting aniline derivatives with sulfur monochloride to yield poly[N,N-(phenylamino)disulfides]. nih.gov This method results in a polymer backbone consisting of nitrogen and sulfur atoms, which could impart unique electronic and optical properties. nih.gov

Electrochemical Polymerization: This technique allows for the direct formation of a polymer film on an electrode surface. By applying a potential to a solution containing the monomer, polymerization is initiated, and the polymer deposits on the electrode. This method is particularly useful for creating thin, uniform films for applications in sensors and electronic devices. The morphology and properties of the polymer can be controlled by adjusting the electrochemical parameters.

| Polymerization Strategy | Typical Reagents and Conditions | Potential Polymer Type | Key Features |

|---|---|---|---|

| Chemical Oxidative Polymerization | Ammonium persulfate, HCl (aq), Room temperature | Polyaniline derivative | Leads to conducting polymers; morphology can be controlled. iarjset.com |

| Emulsion Polymerization | Ammonium persulfate, Surfactant (e.g., SDS), HCl (aq) | Polyaniline derivative | Can produce higher molecular weight polymers. google.com |

| Step-Growth Polymerization | With S₂Cl₂, Triethylamine, -78°C | Poly[N,N-(phenylamino)disulfide] | Creates a sulfur- and nitrogen-rich polymer backbone. nih.gov |

| Electrochemical Polymerization | Applied potential in a monomer solution with electrolyte | Polyaniline derivative film | Forms thin, uniform films directly on an electrode. |

Characterization of Polymer Structure

A thorough characterization of the synthesized polymers is crucial to understand their structure, properties, and potential applications. A combination of spectroscopic and analytical techniques would be employed.

Spectroscopic Techniques: